

An In-depth Technical Guide to the Chemical Structure and Properties of Patulin

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Compound of Interest		
Compound Name:	Patulin	
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Abstract

Patulin, a mycotoxin produced by several fungal species, notably from the Aspergillus, Penicillium, and Byssochlamys genera, is a significant contaminant in fruits and their derived products, particularly apples.[1][2][3] Its presence in the food chain raises public health concerns due to its documented toxicological effects, including immunotoxicity, genotoxicity, and potential carcinogenicity.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of toxicity of patulin. Detailed experimental protocols for its extraction and analysis are also presented to aid researchers in its detection and quantification.

Chemical Structure and Identity

Patulin is a polyketide lactone with the systematic IUPAC name 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one. It is a white, crystalline powder that is soluble in water and various organic solvents.

Diagram: Chemical Structure of Patulin

Caption: Chemical structure of **patulin** (C₇H₆O₄).

Physicochemical and Spectroscopic Properties



Patulin is a relatively stable molecule, particularly in acidic conditions, but is susceptible to degradation in alkaline environments. It is also heat-stable, meaning that processes like pasteurization do not effectively eliminate it from contaminated products.

Table 1: Physicochemical Properties of Patulin

Property	Value	Reference(s)
Chemical Formula	C7H6O4	
Molar Mass	154.12 g/mol	
Appearance	White crystalline powder/compact prisms	
Melting Point	110-111 °C	-
Solubility	Soluble in water, ethanol, diethyl ether, acetone, chloroform, ethyl acetate	
Vapor Pressure	6.8 x 10 ⁻⁶ mmHg	-

Table 2: Spectroscopic Data of Patulin



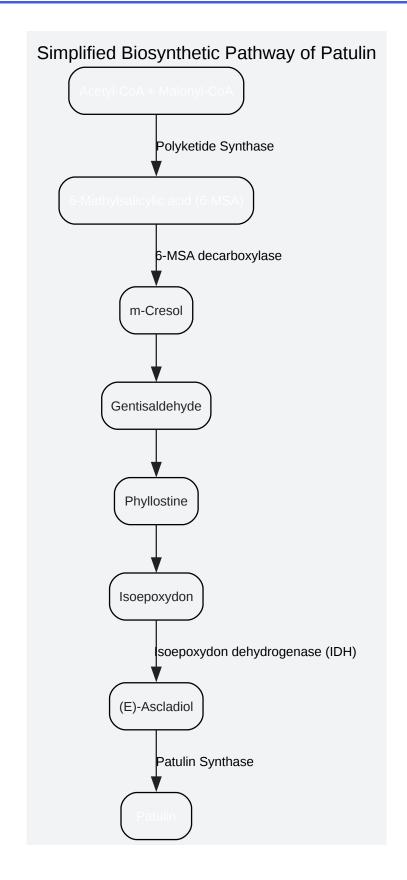
Spectroscopic Technique	Key Features	Reference(s)
UV-Vis Spectroscopy	Maximum absorption (λmax) at ~276 nm in methanol/acetonitrile.	
Infrared (IR) Spectroscopy	Absorption bands at 5.6, 5.9, and 6.1 microns in the double bond region.	
¹ H NMR Spectroscopy	Signals corresponding to the protons in the furan and pyran rings.	
¹³ C NMR Spectroscopy	Signals corresponding to the seven carbon atoms in the structure.	_
Mass Spectrometry (MS)	Deprotonated molecule [M-H] ⁻ at m/z 153. Fragment ions at m/z 109 and 81.	_

Biosynthesis of Patulin

Patulin is a polyketide, biosynthesized from 6-methylsalicylic acid (6-MSA) through a series of enzymatic conversions. The biosynthetic pathway involves approximately 10 steps and a cluster of 15 genes has been identified to be involved in this process. A key enzyme in this pathway is isoepoxydon dehydrogenase (IDH).

Diagram: Biosynthetic Pathway of Patulin





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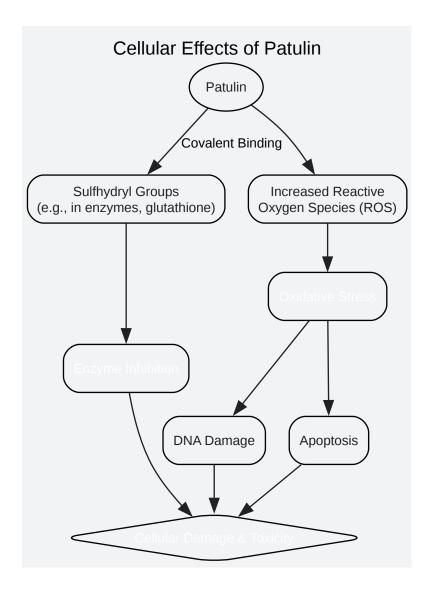
Caption: Simplified overview of the patulin biosynthetic pathway.



Mechanism of Toxicity

The toxicity of **patulin** is primarily attributed to its high reactivity with sulfhydryl (SH) groups of amino acids and proteins, leading to the inhibition of various enzymes. This interaction is a key factor in its cytotoxic effects. **Patulin** is also known to induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to DNA damage, lipid peroxidation, and apoptosis.

Diagram: Patulin's Cellular Mechanism of Action



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Caption: **Patulin**'s mechanism of toxicity at the cellular level.



Experimental Protocols for Patulin Analysis

Accurate determination of **patulin** levels in food matrices is crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Sample Preparation: Extraction and Cleanup

Objective: To extract **patulin** from a liquid matrix (e.g., apple juice) and remove interfering compounds.

A. Liquid-Liquid Extraction (LLE)

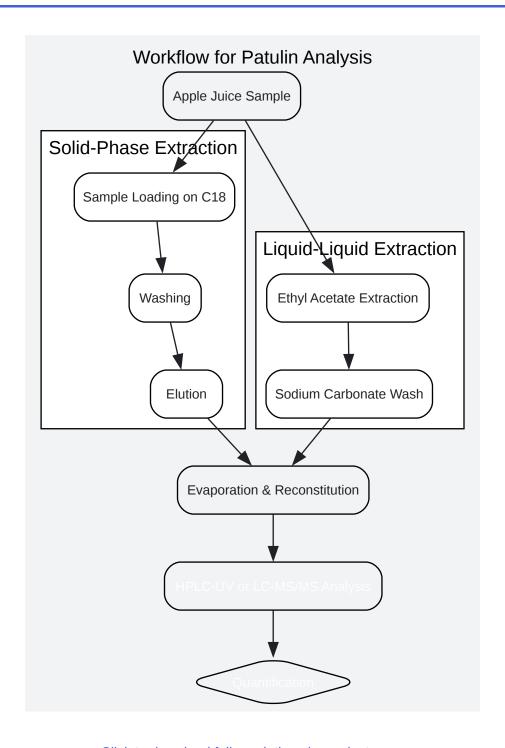
- Extraction:
 - To a 10 mL sample of clear apple juice, add 20 mL of ethyl acetate.
 - Shake vigorously for 1-2 minutes.
 - Allow the layers to separate. The top layer is the organic phase containing patulin.
 - Transfer the organic phase to a clean tube.
 - Repeat the extraction of the aqueous phase with another 20 mL of ethyl acetate.
 - Combine the organic extracts.
- Cleanup:
 - Add 10 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extract.
 - Shake for 30 seconds and allow the layers to separate.
 - Discard the lower aqueous layer. This step removes acidic interferences.
- Concentration:



- Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acidified water, pH 4, or mobile phase) for HPLC analysis.
- B. Solid-Phase Extraction (SPE)
- · Column Conditioning:
 - Condition a C18 SPE cartridge (e.g., 3 mL, 100 mg) by passing 6 mL of methanol followed by 6 mL of water.
- Sample Loading:
 - Load 2 mL of the apple juice sample onto the conditioned SPE cartridge.
- · Washing:
 - Wash the cartridge with 3 mL of 5 mM ammonium acetate followed by 3 mL of water to remove polar interferences.
- Elution:
 - Elute the patulin from the cartridge with 4 mL of methanol.
- · Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Diagram: Experimental Workflow for Patulin Analysis





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Caption: General experimental workflow for patulin extraction and analysis.

Analytical Instrumentation and Conditions

A. HPLC-UV Method

• Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).



- Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20-50 μL.
- Detection: UV detector set at 276 nm.
- Quantification: Based on a calibration curve prepared from certified patulin reference standards.

B. LC-MS/MS Method

- Column: UPLC/UHPLC C18 column for faster analysis.
- Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier such as ammonium acetate or formic acid to enhance ionization.
- Ionization Source: Electrospray Ionization (ESI) in negative mode is common.
- Mass Analyzer: Triple quadrupole (QqQ) mass spectrometer.
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - Parent ion (Q1): m/z 153 [M-H]⁻
 - Product ions (Q3): m/z 109, 81

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, biosynthesis, and toxicity of **patulin**. The provided experimental protocols offer a foundation for the reliable detection and quantification of this mycotoxin. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working on food safety, toxicology, and the development of mitigation strategies to reduce human exposure to **patulin**. The use of certified analytical standards is imperative for accurate quantification.



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